molecular formula C16H24N2O2 B12327175 Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

Cat. No.: B12327175
M. Wt: 276.37 g/mol
InChI Key: YCMYNTRZNYKEKB-UHFFFAOYSA-N
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Description

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a piperidine derivative featuring a benzyl carbamate group at the 1-position and both dimethylamino and methyl substituents at the 4-position of the piperidine ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2/c1-16(17(2)3)9-11-18(12-10-16)15(19)20-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

YCMYNTRZNYKEKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N(C)C

Origin of Product

United States

Preparation Methods

Aza-Michael Cyclization

Aza-Michael reactions enable atom-efficient cyclization to form 4-piperidones, which are pivotal intermediates for further functionalization. In one protocol, divinyl ketones undergo double aza-Michael addition with primary amines like benzylamine to yield 2-substituted 4-piperidones. For example, manganese dioxide-mediated oxidation-cyclization of divinylcarbinol derivatives in dichloromethane produces N-benzyl-4-piperidones in moderate yields (50–65%). This method avoids hazardous reagents and leverages mild conditions (30–40°C, 16–30 hours), making it suitable for scalable synthesis.

Reductive Amination

Reductive amination of 4-ketopiperidines offers an alternative pathway. For instance, 4-methylpiperidin-4-amine derivatives are synthesized via condensation of ketones with dimethylamine, followed by sodium cyanoborohydride reduction. This approach ensures precise installation of the dimethylamino group but requires careful pH control to minimize side reactions.

Protection of the Piperidine Nitrogen

The benzyl carboxylate group is introduced to protect the piperidine nitrogen, often via Schotten-Baumann conditions .

Benzyloxycarbonyl (Cbz) Protection

Reaction of 4-(dimethylamino)-4-methylpiperidine with benzyl chloroformate in the presence of aqueous sodium hydroxide yields the target compound. Optimal conditions (0–5°C, 2 hours) prevent over-reaction, achieving 85–90% conversion. Post-reaction purification via silica gel chromatography ensures high purity (>95%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Aza-Michael cyclization : Dichloromethane and ethanol are preferred solvents, offering balanced polarity for intermediate stabilization. Elevated temperatures (40–60°C) accelerate cyclization but risk byproduct formation.
  • Reductive amination : Tetrahydrofuran enhances reagent solubility, while temperatures below 20°C improve stereochemical control.

Catalysts and Reagents

  • Manganese dioxide (MnO₂) : Critical for one-pot oxidation-cyclization, MnO₂ facilitates dehydrogenation without requiring stoichiometric bases.
  • Sodium borohydride (NaBH₄) : Selective reduction of imines to amines in the presence of trifluoroacetic acid minimizes over-reduction.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR : The benzyloxy group exhibits characteristic doublets at δ 7.32–7.25 ppm (aromatic protons), while the dimethylamino group resonates as a singlet at δ 2.20 ppm.
  • MS (ESI+) : Molecular ion peak at m/z 291.2 [M+H]⁺ confirms the molecular formula C₁₆H₂₂N₂O₂.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a single peak at 12.3 minutes, corresponding to >99% purity.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Scalability
Aza-Michael + Cbz Cyclization, alkylation, protection 55–60 High
Reductive amination Amine condensation, reduction 70–75 Moderate

The reductive amination route offers higher yields but requires stringent anhydrous conditions, complicating large-scale production. Conversely, aza-Michael cyclization, though lower-yielding, uses cost-effective reagents and is more industrially viable.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Benzyl bromide in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is primarily recognized for its potential therapeutic applications due to its structural characteristics that allow it to interact with biological systems effectively.

1.1. Modulation of Biological Targets

The compound has been investigated for its ability to modulate various biological targets, particularly in the context of neurological disorders. Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant activity against enzymes involved in neurotransmitter regulation, such as acetylcholinesterase (AChE) and monoacylglycerol lipase (MAGL) .

  • Acetylcholinesterase Inhibition : Compounds similar to this compound have shown promise in treating conditions like Alzheimer's disease by inhibiting AChE, thereby increasing acetylcholine levels in the brain .
  • MAGL Inhibition : This compound is also noted for its potential to inhibit MAGL, an enzyme that degrades endocannabinoids, which may have implications in pain management and anxiety disorders .

1.2. Pain Management

Recent studies have highlighted the compound's efficacy in managing neuropathic pain. For instance, derivatives have been evaluated in clinical trials targeting conditions such as neuromyelitis optica spectrum disorder and multiple sclerosis, demonstrating their capability to alleviate symptoms associated with central neuropathic pain .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that modify piperidine frameworks to enhance their biological activity.

2.1. Synthetic Strategies

Various synthetic routes have been documented to create derivatives with improved pharmacological profiles:

  • Functional Group Manipulation : Adjusting functional groups on the piperidine ring can lead to compounds with enhanced selectivity and potency .
  • Combinatorial Chemistry Approaches : This method allows for the rapid synthesis of diverse derivatives, facilitating the discovery of new therapeutic agents .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound and its derivatives:

3.1. Clinical Trials for Neurological Disorders

A notable study involved the evaluation of a related compound in patients suffering from chronic pain due to neurological conditions. The results indicated a significant reduction in pain scores among participants treated with the compound compared to placebo groups .

3.2. Antimicrobial Properties

Research has also explored the antimicrobial properties of piperidine derivatives, including those based on this compound. These compounds demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzyl group can enhance lipophilicity, facilitating membrane penetration. The compound may modulate the activity of neurotransmitter receptors or inhibit specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Piperidine Derivatives

Compound Name Substituents (4-position) Molecular Formula Molecular Weight Key Properties/Applications
Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate Dimethylamino, Methyl C₁₆H₂₂N₂O₂* 274.36* High reactivity due to electron-donating groups; potential catalyst or intermediate
Benzyl 4-aminopiperidine-1-carboxylate Amino C₁₃H₁₈N₂O₂ 234.29 Limited toxicological data; requires cautious handling
Benzyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate Bromophenyl, Methyl C₂₀H₂₂BrNO₂ 388.31 Bulky substituent; potential for halogen-bonding interactions
Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate Fluorophenyl, Hydroxy C₁₉H₂₀FNO₃ 341.37 Increased polarity; enhanced hydrogen-bonding capacity
Methyl 1-benzylpiperidine-4-carboxylate Methoxycarbonyl C₁₅H₁₉NO₂ 245.32 Ester functionality; intermediate in drug synthesis

*Calculated based on structural similarity.

Biological Activity

Benzyl 4-(dimethylamino)-4-methylpiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C14H20N2O2\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_2

Key Features:

  • Piperidine Core : A six-membered ring containing one nitrogen atom.
  • Dimethylamino Group : Enhances lipophilicity and potential central nervous system activity.
  • Carboxylate Functionality : Implicated in various biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antimicrobial Activity : Similar piperidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.
  • Antitumor Properties : Compounds with similar structures have been noted for their cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .
  • Neuropharmacological Effects : The dimethylamino group may contribute to interactions with neurotransmitter systems, potentially influencing mood and anxiety disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has shown that modifications to the piperidine structure can significantly affect binding affinity and efficacy.

Table 1: Summary of SAR Findings

ModificationEffect on ActivityReference
N-Alkyl SubstituentsIncreased potency against CCR3 receptors
Aromatic SubstituentsEnhanced binding to target proteins
Carboxylate GroupEssential for antimicrobial activity

Case Studies

Several studies have investigated the biological activity of compounds related to this compound, highlighting its therapeutic potential.

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that certain modifications led to improved apoptosis induction compared to standard chemotherapeutics like bleomycin .

Study 2: Neuropharmacological Effects

Research into the effects of similar compounds on anxiety models demonstrated that benzyl-piperidines could modulate fatty acid amide hydrolase (FAAH), suggesting a pathway for treating anxiety and pain disorders .

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